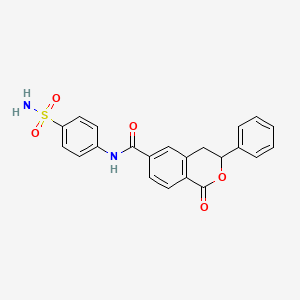

![molecular formula C20H26N4 B2533951 N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-89-7](/img/structure/B2533951.png)

N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

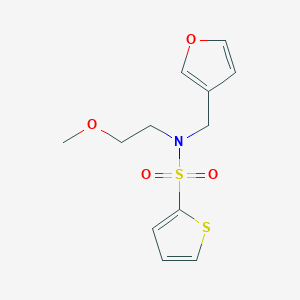

“N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C20H26N4. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is a significant class of nitrogen-containing heterocyclic compounds . These compounds have been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been a topic of interest in recent years. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Molecular Structure Analysis

The molecular structure of “N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine” consists of a pyrazolo[1,5-a]pyrimidine core with various substituents. The compound has a molecular weight of 322.45 and is achiral .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, including “N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine”, have been found to participate in various chemical reactions. For instance, a series of N-(5-arylpyrazolo[1,5-a]pyrimidin-7-yl)acetamides with various groups in the para-position of the 5-benzene ring could participate smoothly in the C3-bromination .

Physical And Chemical Properties Analysis

The compound has a logP value of 5.5403, a logD value of 4.5108, and a logSw value of -5.7127. It has two hydrogen bond acceptors and one hydrogen bond donor. The polar surface area of the compound is 30.8557 .

科学的研究の応用

- Pyrazolo[1,5-a]pyrimidines exhibit promising anticancer potential. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancer. These compounds can interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .

- Some pyrazolo[1,5-a]pyrimidines act as kinase inhibitors. They target specific kinases involved in cell signaling pathways, making them valuable for drug development. For instance, compounds derived from this scaffold have shown activity against kinases like EGFR and VEGFR .

- Researchers have investigated pyrazolo[1,5-a]pyrimidines as potential anti-inflammatory agents. These compounds modulate inflammatory pathways, such as NF-κB, and may have applications in treating inflammatory diseases .

- Pyrazolo[1,5-a]pyrimidines have been studied for their neuroprotective effects. They can enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions like Alzheimer’s disease .

- Beyond medicine, pyrazolo[1,5-a]pyrimidines have intriguing photophysical properties. Their fluorescence and absorption characteristics make them useful in materials science, such as organic light-emitting diodes (OLEDs) and sensors .

- Recent patents highlight pyrazolo[1,5-a]pyrimidines as positive allosteric modulators of GABAB receptors. These compounds may have implications in treating neurological disorders like epilepsy and anxiety .

Anticancer Activity

Kinase Inhibition

Anti-Inflammatory Properties

Neuroprotection

Photophysical Applications

GABAB Receptor Modulation

作用機序

特性

IUPAC Name |

N-(3-methylbutyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4/c1-14(2)10-11-21-19-12-18(15(3)4)23-20-17(13-22-24(19)20)16-8-6-5-7-9-16/h5-9,12-15,21H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBRCGDKCLWJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

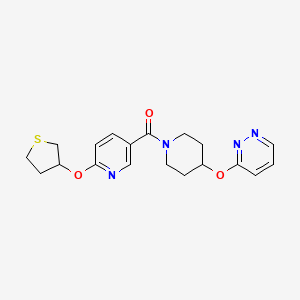

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2533875.png)

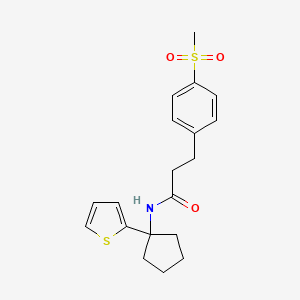

![1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533876.png)

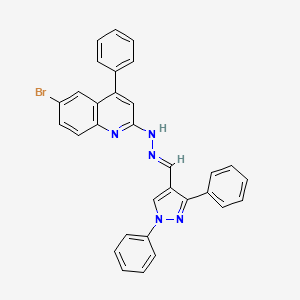

![N-(4-fluorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2533881.png)

![1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2533884.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2533885.png)